molecular formula C4H5NO3 B3328363 (S)-3-Aminodihydrofuran-2,5-dione CAS No. 45597-36-2

(S)-3-Aminodihydrofuran-2,5-dione

Cat. No.: B3328363
CAS No.: 45597-36-2
M. Wt: 115.09 g/mol
InChI Key: GWKOSRIHVSBBIA-REOHCLBHSA-N
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Description

Significance of Enantiomerically Pure Building Blocks in Stereoselective Transformations

The synthesis of molecules with specific three-dimensional arrangements is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and agrochemicals, where a molecule's stereochemistry can dictate its biological function. drugbank.com Enantiomerically pure building blocks—molecules available as a single mirror image (enantiomer)—are fundamental to this endeavor. acs.org Their use allows chemists to construct complex target molecules with predetermined stereochemistry, avoiding the formation of unwanted stereoisomers. acs.org This approach, known as stereoselective synthesis, is often more efficient than separating isomers from a racemic mixture and is critical for producing safe and effective drugs. google.combldpharm.com The development of catalytic, enantioselective methods to create these versatile building blocks is an ongoing challenge that drives innovation in the field. sigmaaldrich.com

Overview of Dihydrofuran-2,5-dione Scaffolds as Synthetic Intermediates

The dihydrofuran-2,5-dione structure, also known as succinic anhydride (B1165640), is a versatile scaffold in organic synthesis. researchgate.net These compounds contain a five-membered ring with two carbonyl groups, making them reactive towards a variety of nucleophiles. researchgate.net This reactivity allows them to be used for the acylation of amino and hydroxyl groups, a common transformation in the synthesis of more complex molecules. researchgate.netnih.gov The anhydride moiety can be ring-opened to generate derivatives with new functional groups, making them valuable synthetic intermediates. researchgate.net For instance, derivatives of succinic anhydride are used in a wide range of industrial applications, including as intermediates for plastics, lubricants, and adhesives. nih.gov The core structure is also found in various natural products and biologically active compounds, further highlighting its importance as a synthetic target and intermediate. nih.gov

Historical Context of Chiral Cyclic Imides and Anhydrides in Asymmetric Catalysis and Synthesis

The use of chiral molecules to control the stereochemical outcome of a reaction has a rich history. Early efforts in asymmetric synthesis often relied on stoichiometric amounts of a chiral auxiliary to guide a reaction. acs.org A significant leap forward came with the development of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.

In the realm of cyclic anhydrides, a notable early development occurred in 1985 with the use of naturally derived cinchona alkaloids as catalysts for the asymmetric ring-opening of these molecules. This work demonstrated that readily available chiral catalysts could achieve moderate to high levels of enantioselectivity. More recent advances have focused on the desymmetrization of meso-cyclic anhydrides—symmetrical molecules that can be converted into chiral products in a single step. mdpi.com This strategy is highly efficient for creating stereocenters and has been a fertile ground for the development of novel organocatalysts. wikipedia.org The reaction of maleic anhydride with alkenes to produce alkenyl succinic anhydrides was described as early as 1936, showcasing the long history of this class of compounds in chemical synthesis. wikipedia.org

Rationale for Dedicated Research on (S)-3-Aminodihydrofuran-2,5-dione

The dedicated research focus on (S)-3-Aminodihydrofuran-2,5-dione stems from its direct lineage to L-aspartic acid, a naturally occurring and non-essential proteinogenic amino acid. drugbank.comwikipedia.org This precursor provides a readily available and inexpensive entry into the chiral pool, a collection of enantiomerically pure compounds derived from natural sources. The "(S)" configuration of the anhydride is directly derived from the "L" configuration of aspartic acid. wikipedia.org

The compound itself is a bifunctional building block. The anhydride is highly reactive toward nucleophiles, while the amino group, often in a protected form, provides a handle for further synthetic elaboration, such as peptide coupling. sigmaaldrich.comnih.gov The protected derivative, N-(Benzyloxycarbonyl)-L-aspartic anhydride, is a stable, crystalline solid used in solution-phase peptide synthesis, demonstrating the utility of this scaffold. sigmaaldrich.com The commercial availability of both the (R) and (S) enantiomers, as well as their salts, underscores their importance as building blocks for asymmetric synthesis. bldpharm.combldpharm.combldpharm.com This combination of natural origin, defined stereochemistry, and dual functionality makes (S)-3-Aminodihydrofuran-2,5-dione a valuable and logical target for synthetic and medicinal chemistry research.

Data Tables

Table 1: Properties of N-Z-L-aspartic anhydride, a protected derivative of (S)-3-Aminodihydrofuran-2,5-dione.

PropertyValueSource
Systematic Name Phenylmethyl [(3S)-tetrahydro-2,5-dioxo-3-furanyl]carbamate sigmaaldrich.com
Molecular Formula C₁₂H₁₁NO₅ sigmaaldrich.com
Molecular Weight 249.22 g/mol sigmaaldrich.com
Form Powder sigmaaldrich.com
Melting Point 123-124 °C sigmaaldrich.com
Optical Activity [α]20/D −25° (c = 1 in methanol) sigmaaldrich.com
Assay 95% sigmaaldrich.com

Properties

IUPAC Name

(3S)-3-aminooxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c5-2-1-3(6)8-4(2)7/h2H,1,5H2/t2-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKOSRIHVSBBIA-REOHCLBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)OC1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298457
Record name (3S)-3-Aminodihydro-2,5-furandione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45597-36-2
Record name (3S)-3-Aminodihydro-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45597-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Aminodihydro-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for S 3 Aminodihydrofuran 2,5 Dione

Enantioselective Synthetic Routes to (S)-3-Aminodihydrofuran-2,5-dione

Enantioselective methods aim to directly produce the desired (S)-enantiomer from prochiral starting materials, offering an efficient and atom-economical approach.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is established, the auxiliary is cleaved and can often be recovered. For the synthesis of (S)-3-Aminodihydrofuran-2,5-dione, a plausible strategy involves the attachment of a chiral auxiliary to a succinic acid derivative, followed by diastereoselective amination of the alpha-carbon.

Commonly employed chiral auxiliaries for the synthesis of α-amino acids and their derivatives include Evans oxazolidinones and pseudoephedrine. In a hypothetical approach, succinic anhydride (B1165640) could be opened with a chiral alcohol to form a chiral monoester. This monoester would then be subjected to enolate formation and subsequent electrophilic amination. The steric hindrance provided by the chiral auxiliary would direct the incoming amino group to one face of the enolate, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary and cyclization would yield the target (S)-3-Aminodihydrofuran-2,5-dione.

Chiral AuxiliaryElectrophilic Amine SourceDiastereomeric Ratio (d.r.)Overall Yield (%)
(S)-4-Benzyl-2-oxazolidinoneDi-tert-butyl azodicarboxylate>95:5~70
(1R,2S)-PseudoephedrineN-Boc-O-tosylhydroxylamine>90:10~65
(R)-2-PhenylglycinolTrisyl-azide>92:8~72

Note: This table represents plausible data based on analogous reactions in the literature for the synthesis of α-amino acids.

Asymmetric Organocatalysis in Direct Synthesis

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. A potential organocatalytic route to (S)-3-Aminodihydrofuran-2,5-dione involves the conjugate addition of an amine or its equivalent to a maleimide derivative, catalyzed by a chiral organocatalyst. This approach would generate a chiral succinimide, which could then be hydrolyzed to the desired product.

Bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, are particularly effective in activating both the nucleophile and the electrophile, leading to high levels of stereocontrol. The catalyst's chiral environment would ensure that the amine attacks the maleimide from a specific face, resulting in a high enantiomeric excess of the (S)-enantiomer.

OrganocatalystMichael AcceptorNucleophileEnantiomeric Excess (ee) (%)Yield (%)
Takemoto's Catalyst (Thiourea-based)N-BenzylmaleimideO-Benzylhydroxylamine9588
Jørgensen-Hayashi Catalyst (Proline-based)MaleimideDifluorobenzylamine9285
Schreiner's Catalyst (Squaramide-based)N-PhenylmaleimidePhthalimide9790

Note: This table illustrates the potential of organocatalysis for this transformation, with data extrapolated from similar Michael addition reactions.

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers powerful methods for asymmetric synthesis, particularly through asymmetric hydrogenation. A viable strategy for (S)-3-Aminodihydrofuran-2,5-dione would involve the asymmetric hydrogenation of a prochiral enamine precursor, such as 3-aminomaleic anhydride or a derivative thereof.

Chiral phosphine ligands, in combination with transition metals like rhodium or iridium, can form highly effective asymmetric hydrogenation catalysts. The chiral ligand coordinates to the metal center, creating a chiral pocket that directs the hydrogenation to one face of the double bond, leading to the desired (S)-enantiomer with high enantioselectivity.

Note: The data in this table are representative of the high efficiencies achievable in asymmetric hydrogenation of similar substrates.

Chemoenzymatic Synthetic Strategies

Chemoenzymatic methods leverage the high selectivity of enzymes for asymmetric transformations. For the synthesis of (S)-3-Aminodihydrofuran-2,5-dione, two primary chemoenzymatic strategies are plausible: kinetic resolution of a racemic mixture or desymmetrization of a meso precursor.

In a kinetic resolution, a lipase could be used to selectively acylate or hydrolyze one enantiomer of a racemic mixture of 3-aminodihydrofuran-2,5-dione or a precursor ester, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. Alternatively, a meso-precursor, such as 3-aminoglutaric anhydride, could undergo enantioselective alcoholysis catalyzed by a lipase, leading to a chiral monoester that can be converted to the target molecule.

EnzymeStrategySubstrateEnantiomeric Excess (ee) (%)
Candida antarctica Lipase B (CAL-B)Kinetic Resolution (Hydrolysis)Racemic Ethyl 3-amino-2,5-dioxotetrahydrofuran-3-carboxylate>99
Pseudomonas cepacia Lipase (PSL)Kinetic Resolution (Acylation)Racemic 3-Aminodihydrofuran-2,5-dione>98
Porcine Pancreatic Lipase (PPL)Desymmetrization3-Aminoglutaric anhydride95

Note: This table outlines potential chemoenzymatic routes, with expected enantioselectivities based on similar enzymatic resolutions and desymmetrizations.

Diastereoselective Approaches to Precursors

A diastereoselective approach utilizes a starting material that is already chiral, often from the "chiral pool" of readily available natural products. This existing stereocenter then directs the stereochemistry of subsequent reactions. L-Aspartic acid is an ideal starting material for the synthesis of (S)-3-Aminodihydrofuran-2,5-dione.

The synthesis can commence with the protection of the amino and carboxylic acid groups of L-aspartic acid. Subsequent chemical transformations can be employed to form the dihydrofuranone ring system. For example, reduction of the side-chain carboxylic acid to an alcohol, followed by intramolecular cyclization, would yield a precursor where the stereochemistry at the 3-position is retained from the starting L-aspartic acid. This approach ensures the desired absolute configuration of the final product. A known route involves the synthesis of (S)-3-aminotetrahydrofuran hydrochloride from L-aspartic acid, which can serve as a precursor.

Resolution Techniques for Racemic 3-Aminodihydrofuran-2,5-dione

When an enantioselective synthesis is not feasible or efficient, the resolution of a racemic mixture of 3-aminodihydrofuran-2,5-dione can be employed. This method involves separating the two enantiomers of the racemate.

The most common method for resolution is the formation of diastereomeric salts. The racemic 3-aminodihydrofuran-2,5-dione, which is basic due to the amino group, can be reacted with a chiral acid resolving agent, such as tartaric acid or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts with different physical properties, most notably solubility. Through fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution. The purified diastereomeric salt is then treated with a base to liberate the desired (S)-enantiomer of 3-aminodihydrofuran-2,5-dione.

Chiral Derivatization and Separation Methods

One of the classical yet effective strategies for resolving a racemic mixture of the precursor, DL-aspartic acid, is through chiral derivatization. This method involves reacting the racemic amino acid with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including different boiling points, melting points, and chromatographic retention times, which allows for their separation by standard laboratory techniques like chromatography or crystallization. sigmaaldrich.comlibretexts.org

Once the diastereomers are separated, the chiral auxiliary is chemically cleaved to yield the resolved, enantiomerically pure L- and D-aspartic acids. The desired L-aspartic acid is then subjected to a cyclization reaction, typically using a dehydrating agent such as acetic anhydride, to form (S)-3-Aminodihydrofuran-2,5-dione. prepchem.com

Several derivatization agents and analytical techniques have been developed for the effective separation of amino acid enantiomers. For instance, comprehensive two-dimensional gas chromatography can be used to resolve N-trifluoroacetyl-O-methyl ester derivatives of amino acids. nih.gov Another advanced approach employs reagents like Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA) to create diastereomers that can be separated and analyzed with high sensitivity using techniques such as ion mobility mass spectrometry. nih.gov

Derivatization ApproachChiral Agent/ReagentSeparation TechniquePrinciple
N-acyl, O-ester FormationTrifluoroacetic anhydride (TFAA) and an alcohol (e.g., Methanol/AcCl)Chiral Gas Chromatography (GC)Creates volatile diastereomeric esters that are separated on a chiral GC column. nih.gov
Fluorescent Labeling(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC)High-Performance Liquid Chromatography (HPLC)Forms diastereomers that can be separated by HPLC and detected via fluorescence. nih.gov
Mass Spectrometry-Based SeparationNα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA)Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)Forms diastereomeric ions with different collisional cross-sections, allowing for separation in the gas phase. nih.gov

Crystallization-Based Enantiomer Separation

Crystallization-based methods are highly valued in industrial settings for their scalability and cost-effectiveness in separating enantiomers. nih.gov The most prevalent of these techniques is diastereomeric salt resolution, which is particularly suitable for amino acids due to their acidic and basic functional groups. rsc.org

The process involves reacting racemic DL-aspartic acid with an enantiomerically pure chiral resolving agent, typically a chiral base like brucine, strychnine, or synthetic amines such as (R)-1-phenylethylamine. libretexts.org This acid-base reaction forms a pair of diastereomeric salts, for instance, (L-aspartate)·(R-base) and (D-aspartate)·(R-base). These salts exhibit different solubilities in a given solvent system. libretexts.orgwikipedia.org Through careful control of conditions like temperature and solvent composition, the less soluble diastereomeric salt selectively crystallizes from the solution. The solid salt is then separated by filtration, and treatment with a strong acid liberates the enantiomerically pure L-aspartic acid, which can subsequently be cyclized to the target anhydride.

Another, though less common, method is preferential crystallization. This technique is applicable only to racemic mixtures that crystallize as conglomerates—a physical mixture of separate crystals of each enantiomer. nih.gov While most amino acids form racemic compounds (where both enantiomers are present in the same crystal lattice), some studies have shown that DL-aspartic acid can form a conglomerate under specific conditions, potentially allowing for resolution by seeding a supersaturated solution with a crystal of the desired enantiomer. nih.govacs.org Research has also explored the use of "tailor-made" additives, such as L-asparagine, to stereoselectively inhibit the growth of one enantiomer's crystals, thereby enriching the mother liquor with the other. researchgate.net

Crystallization MethodPrincipleApplicability to Aspartic AcidKey Considerations
Diastereomeric Salt ResolutionFormation of diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by crystallization. rsc.orgwikipedia.orgHighly applicable. Racemic aspartic acid is reacted with a chiral base. libretexts.orgRequires a stoichiometric amount of a costly chiral resolving agent; separation of the agent is necessary.
Preferential CrystallizationDirect crystallization of one enantiomer from a supersaturated racemic solution by seeding with a pure crystal.Limited applicability. Requires the system to form a conglomerate, which for DL-aspartic acid occurs only under specific conditions. nih.govacs.orgDoes not require a resolving agent, but the system must be a conglomerate, which is rare.
Resolution with AdditivesA "tailor-made" additive structurally similar to the substrate is used to inhibit the crystallization of one enantiomer. researchgate.netDemonstrated experimentally using L-asparagine as an additive for DL-aspartic acid resolution. researchgate.netRequires careful selection of the additive and precise control over crystallization conditions.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing (S)-3-Aminodihydrofuran-2,5-dione, the most impactful green strategy is the use of biocatalysis to produce the L-aspartic acid precursor, which circumvents the need for chemical synthesis of a racemic mixture and a subsequent resolution step.

The industrial production of L-aspartic acid is predominantly achieved through an enzymatic process that exemplifies green chemistry. mdpi.com This method utilizes the enzyme L-aspartase (L-aspartate ammonia-lyase), which catalyzes the direct addition of ammonia to the double bond of fumaric acid. nbinno.comresearchgate.net This biocatalytic transformation is highly efficient and completely stereospecific, producing only the desired L-enantiomer of aspartic acid. mdpi.com

The key advantages of this enzymatic route align with several green chemistry principles:

High Atom Economy and Selectivity: The reaction is an addition reaction with minimal byproducts, leading to high atom economy. Its perfect enantioselectivity eliminates the 50% waste associated with the unwanted D-enantiomer in a racemic synthesis.

Mild Reaction Conditions: The enzymatic reaction proceeds in an aqueous medium under mild conditions of temperature and pressure, reducing energy consumption compared to traditional chemical syntheses that often require high temperatures and pressures. mdpi.com

Reduced Derivatives: By directly synthesizing the L-enantiomer, the process avoids the derivatization and de-derivatization steps required for chiral resolution, thus reducing the number of synthetic steps and the associated waste. nih.gov

Use of Renewable Feedstocks: Fumaric acid can be produced through fermentation from renewable resources, further enhancing the sustainability of the process.

Once enantiomerically pure L-aspartic acid is obtained via this green method, the final step is cyclization to the anhydride. While this step often employs conventional reagents like acetic anhydride, green chemistry principles encourage the optimization of this transformation to minimize waste and utilize safer solvents or catalytic methods.

Synthetic RouteDescriptionGreen Chemistry AdvantagesGreen Chemistry Disadvantages
Chemical Synthesis + ResolutionSynthesis of racemic DL-aspartic acid followed by resolution (e.g., via diastereomeric salt crystallization). mdpi.com- Established and versatile methodology.- Poor atom economy (50% of material is the wrong enantiomer).
  • Requires additional reagents (resolving agents, acids/bases).
  • Generates more waste streams. mdpi.com
  • Enzymatic Synthesis (Biocatalysis)Direct conversion of fumaric acid and ammonia to L-aspartic acid using the L-aspartase enzyme. nbinno.comresearchgate.net- 100% enantioselectivity (no resolution needed).
  • High atom economy.
  • Operates in water under mild conditions.
  • Reduces derivatization steps.
  • - Requires specific enzyme and bioreactor setup.
  • Enzyme stability and activity can be a factor.
  • Chemical Reactivity and Transformation Pathways of S 3 Aminodihydrofuran 2,5 Dione

    Nucleophilic Ring-Opening Reactions of the Anhydride (B1165640) Moiety

    The anhydride ring of (S)-3-Aminodihydrofuran-2,5-dione is susceptible to nucleophilic attack, leading to the formation of aspartic acid derivatives. The regioselectivity of this attack, whether at the α-carbonyl or the β-carbonyl, is a key consideration in its synthetic applications.

    Reactions with Alcohols: Formation of Chiral Esters and Half-Esters

    The reaction of (S)-3-Aminodihydrofuran-2,5-dione with alcohols results in the formation of chiral monoesters of aspartic acid. This alcoholysis proceeds via a nucleophilic acyl substitution mechanism. The alcohol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a half-ester.

    The regioselectivity of the alcoholysis can be influenced by the reaction conditions and the structure of the alcohol. Generally, the attack is favored at the less sterically hindered carbonyl group. In the case of (S)-3-Aminodihydrofuran-2,5-dione, the two carbonyl groups are electronically and sterically distinct due to the presence of the adjacent amino group. This can lead to the preferential formation of either the α-ester or the β-ester. For instance, in related N-protected aspartic anhydrides, the choice of solvent has been shown to significantly influence the regioselectivity of the ring-opening.

    Below is an illustrative data table showcasing the potential outcomes of the reaction between (S)-3-Aminodihydrofuran-2,5-dione and various alcohols under different hypothetical conditions.

    EntryAlcohol (ROH)SolventHypothetical Major Product (α:β ratio)
    1MethanolDichloromethaneα-Methyl ester (70:30)
    2EthanolTetrahydrofuran (B95107)α-Ethyl ester (65:35)
    3tert-ButanolTolueneβ-tert-Butyl ester (20:80)
    4Benzyl alcoholAcetonitrileα-Benzyl ester (75:25)
    Note: This data is illustrative and based on general principles of anhydride reactivity.

    Reactions with Amines: Formation of Chiral Amides and Half-Amides

    Similar to the reaction with alcohols, the aminolysis of (S)-3-Aminodihydrofuran-2,5-dione with primary or secondary amines yields chiral amides and half-amides of aspartic acid. This reaction is a fundamental method for the formation of peptide bonds. The nucleophilic amine attacks a carbonyl carbon of the anhydride, resulting in ring-opening and the formation of an amide linkage.

    The regioselectivity of aminolysis is also a critical aspect. The formation of either the α-amide or the β-amide is dependent on factors such as the nature of the amine, the solvent, and the presence of catalysts. For example, studies on N-protected aspartic anhydrides have demonstrated that the reaction with an amino acid ester, a key step in the synthesis of the artificial sweetener aspartame, can yield a mixture of α- and β-dipeptides.

    The following interactive data table illustrates the potential products from the reaction of (S)-3-Aminodihydrofuran-2,5-dione with different amines.

    EntryAmine (RNH₂)SolventHypothetical Major Product (α:β ratio)
    1AnilineBenzeneα-Anilide (90:10)
    2AnilineDimethyl Sulfoxide (DMSO)β-Anilide (10:90)
    3Glycine methyl esterEthyl acetateα-Dipeptide ester (80:20)
    4BenzylamineDichloromethaneα-Benzylamide (85:15)
    Note: This data is illustrative and based on reported trends for N-protected aspartic anhydrides.

    Hydrolytic Ring-Opening and Stability Studies

    (S)-3-Aminodihydrofuran-2,5-dione is sensitive to moisture and undergoes hydrolysis to form aspartic acid. The rate of hydrolysis is dependent on the pH of the medium. In aqueous environments, the anhydride ring is opened by the nucleophilic attack of water. This instability necessitates the use of anhydrous conditions when performing reactions with this compound to avoid the formation of the diacid byproduct. The stability of the anhydride is generally greater under acidic conditions compared to neutral or basic conditions, where the rate of hydrolysis increases.

    Reactions Involving the Amino Group

    The primary amino group of (S)-3-Aminodihydrofuran-2,5-dione is a nucleophilic center and can participate in a variety of chemical transformations.

    Acylation Reactions to Form N-Substituted Derivatives

    The amino group can be readily acylated using acylating agents such as acid chlorides or other anhydrides to yield N-acyl derivatives. This reaction is a standard method for protecting the amino group or for introducing specific functional groups. The acylation proceeds through the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. It is important to control the reaction conditions to prevent the opening of the anhydride ring of the starting material by the nucleophilic amino group of another molecule, which could lead to polymerization.

    Alkylation and Reductive Amination Strategies

    The nitrogen atom of the amino group can also undergo alkylation. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation.

    A more controlled method for introducing alkyl groups is through reductive amination. This strategy involves the reaction of the amino group with an aldehyde or a ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding N-alkylated amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). This method allows for the synthesis of a wide range of N-substituted derivatives of (S)-3-Aminodihydrofuran-2,5-dione.

    Condensation Reactions with Carbonyl Compounds

    The methylene group adjacent to the carbonyl groups in (S)-3-Aminodihydrofuran-2,5-dione can potentially be activated for condensation reactions with aldehydes and ketones, analogous to the Stobbe and Perkin reactions. However, the presence of the amino group can influence this reactivity. In basic conditions required for these condensations, the amine can compete as a nucleophile. Under acidic conditions, the amine will be protonated, which may affect the enolizability of the adjacent methylene protons.

    While specific examples of (S)-3-Aminodihydrofuran-2,5-dione undergoing classical condensation reactions with carbonyl compounds are not extensively documented in the literature, the general reactivity of succinic anhydrides suggests that such transformations are plausible, likely requiring careful control of reaction conditions and protection of the amino group. For instance, in a modified Perkin-type reaction, an N-protected derivative could potentially condense with an aromatic aldehyde in the presence of a base to yield an unsaturated derivative.

    A related reaction is the Darzens condensation, which typically involves the reaction of a ketone or aldehyde with an α-haloester to form an α,β-epoxy ester wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net. While not a direct condensation of the anhydride itself, this highlights a pathway for forming new carbon-carbon bonds adjacent to a carbonyl group, a transformation that could be conceptually adapted.

    Condensation Type Reactants Typical Product Notes on (S)-3-Aminodihydrofuran-2,5-dione
    Stobbe CondensationSuccinic ester, Aldehyde/KetoneAlkylidene succinic acid or esterPlausible with N-protected anhydride under basic conditions.
    Perkin ReactionAcetic anhydride, Aromatic aldehydeα,β-Unsaturated carboxylic acidThe anhydride could act as the active methylene component with N-protection.
    Darzens Condensationα-Haloester, Aldehyde/Ketoneα,β-Epoxy ester (Glycidic ester)Illustrates C-C bond formation at the α-position of a carbonyl system.

    Stereospecific and Stereoselective Transformations

    (S)-3-Aminodihydrofuran-2,5-dione is a chiral molecule derived from the naturally occurring amino acid, L-aspartic acid. This makes it a valuable starting material in the "chiral pool," a collection of readily available, enantiomerically pure compounds used for the synthesis of complex chiral molecules wikipedia.orgnih.govnih.gov. The inherent chirality of the starting material can be used to induce stereoselectivity in subsequent reactions.

    Stereospecific transformations are those in which a specific stereoisomer of the reactant produces a specific stereoisomer of the product. In the context of (S)-3-Aminodihydrofuran-2,5-dione, its use as a chiral building block allows for the synthesis of other enantiomerically pure compounds. For example, nucleophilic attack on the anhydride can proceed with retention or inversion of configuration at the chiral center, depending on the reaction mechanism and conditions.

    Stereoselective synthesis of polysubstituted 2,5-dihydrofurans from the reaction of 1,4-dilithio-1,3-dienes with aldehydes has been reported, demonstrating that complex stereochemical outcomes can be achieved in furan ring systems nih.govresearchgate.net. While not a direct transformation of the title compound, it showcases the potential for stereocontrol in related five-membered heterocyclic systems.

    Transformation Type Description Relevance to (S)-3-Aminodihydrofuran-2,5-dione
    Chiral Pool SynthesisUtilization of an enantiomerically pure starting material to synthesize a chiral target molecule.(S)-3-Aminodihydrofuran-2,5-dione is derived from L-aspartic acid and can be used to synthesize other chiral compounds.
    Diastereoselective ReactionsReactions that favor the formation of one diastereomer over another.The existing stereocenter can influence the formation of new stereocenters in subsequent reactions.
    Enantioselective SynthesisReactions that favor the formation of one enantiomer over the other.The inherent chirality can be used to direct the stereochemical outcome of reactions.

    Decarboxylation and Decarbonylation Pathways

    Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide (CO2). The decarboxylation of β-keto acids is a well-known reaction, but the decarboxylation of amino acids and their derivatives is also significant acs.org. The non-enzymatic β-decarboxylation of aspartic acid itself has been studied, though this does not necessarily proceed through the anhydride researchgate.net. Hydrothermal degradation of aspartic acid can lead to both α- and β-alanine through decarboxylation, with α-alanine being the dominant product nih.gov. The decarboxylation of amino acids can also be facilitated by reagents like N-bromosuccinimide researchgate.net.

    Decarbonylation involves the loss of carbon monoxide (CO). Photochemical decarbonylation is a known reaction for cyclic ketones, often proceeding through a Norrish type I cleavage nsf.govnih.govchemrxiv.orgresearchgate.netchemrxiv.org. It is plausible that (S)-3-Aminodihydrofuran-2,5-dione could undergo a similar photochemical decarbonylation, leading to highly reactive intermediates.

    Pathway Description Potential Products from (S)-3-Aminodihydrofuran-2,5-dione
    DecarboxylationLoss of CO2 from a carboxylic acid group.β-alanine (if the α-carboxyl is lost) or other degradation products.
    DecarbonylationLoss of CO from a carbonyl group.Potentially reactive ylide intermediates after loss of one CO molecule.

    Rearrangement Reactions and Isomerization Processes

    One of the most significant transformation pathways for (S)-3-Aminodihydrofuran-2,5-dione is its role as a key intermediate in the isomerization of aspartic acid residues in peptides and proteins. This non-enzymatic process involves the formation of a succinimide intermediate, which is structurally analogous to the title compound.

    The mechanism involves a nucleophilic attack of the backbone nitrogen of the succeeding amino acid residue on the side-chain carbonyl carbon of the aspartic acid, forming the five-membered succinimide ring (the anhydride) researchgate.netnih.govrsc.orgnih.gov. This intermediate is unstable and can be hydrolyzed. The hydrolysis can occur at either of the two carbonyl carbons of the succinimide ring.

    Attack at the original backbone carbonyl carbon regenerates the L-aspartyl residue.

    Attack at the side-chain carbonyl carbon results in the formation of an L-isoaspartyl residue, which contains a β-amino acid linkage.

    This isomerization is a significant form of protein degradation and can affect the biological activity of proteins. The formation of the succinimide intermediate is the rate-limiting step and is influenced by factors such as pH, temperature, and the nature of the adjacent amino acid residues nih.gov. The succinimide intermediate is also prone to racemization at the α-carbon, which can lead to the formation of D-aspartyl and D-isoaspartyl residues acs.org.

    The hydrolysis of the succinimide intermediate typically yields a mixture of aspartyl and isoaspartyl products, often in a ratio of approximately 1:3 nih.gov.

    Process Intermediate Products Significance
    Aspartic Acid IsomerizationSuccinimide (Aspartic Anhydride)L-Aspartic Acid, L-Isoaspartic AcidA common pathway for non-enzymatic protein degradation that can alter protein structure and function.
    RacemizationSuccinimide (Aspartic Anhydride)D-Aspartic Acid, D-Isoaspartic AcidCan lead to the incorporation of D-amino acids into proteins, affecting their structure and function.

    Stereochemical Investigations and Control in S 3 Aminodihydrofuran 2,5 Dione Chemistry

    Conformational Analysis and Chirality of the Dihydrofuran-2,5-dione Ring

    The core of (S)-3-Aminodihydrofuran-2,5-dione is a five-membered lactone ring, which is inherently chiral due to the C3 substituent. The conformation of this dihydrofuran-2,5-dione ring is not perfectly planar. Like other five-membered rings, it adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two atoms are on opposite sides of the plane formed by the other three).

    The specific conformation adopted by (S)-3-Aminodihydrofuran-2,5-dione is influenced by the nature of the substituent at the C3 position. The amino group can engage in intramolecular interactions, such as hydrogen bonding with one of the carbonyl oxygens, which can stabilize a particular puckered conformation. Computational studies on related substituted succinic anhydride (B1165640) systems suggest a delicate energetic balance between nearly planar and more significantly puckered forms. In the solid state, crystal packing forces can also dictate the observed conformation. For instance, X-ray analysis of analogous structures has revealed conformations ranging from nearly planar to flattened envelope forms. nih.gov

    The chirality arises from the tetrahedral carbon at the C3 position, which is bonded to four different groups: a hydrogen atom, an amino group, and two different paths around the ring (one towards the C2-carbonyl and the other towards the C4-methylene group). This single stereocenter defines the (S)-configuration of the molecule.

    Table 1: Theoretical Conformational Parameters of Dihydrofuran-2,5-dione Ring

    Conformation TypeKey Dihedral Angle (Example)Relative Energy (kcal/mol)Influencing Factors
    EnvelopeO1-C2-C3-C4LowSteric hindrance, intramolecular H-bonding
    TwistC2-C3-C4-C5Slightly higher than envelopeMinimization of torsional strain
    Planar (Transition State)~0°HighestRing strain
    Note: The data in this table are illustrative, based on general principles of five-membered ring conformations, as specific experimental or computational data for the unsubstituted (S)-3-Aminodihydrofuran-2,5-dione were not found in the surveyed literature.

    Influence of the Amino Group on Stereoselectivity

    The amino group at the C3 position is pivotal in controlling the stereoselectivity of reactions involving the molecule. It can exert its influence through several mechanisms:

    Steric Hindrance : The amino group, especially when protected with a bulky substituent, can block one face of the molecule, directing an incoming reagent to the opposite, less hindered face.

    Chelation Control : The amino group and a nearby carbonyl oxygen can coordinate to a metal center (e.g., a Lewis acid catalyst). This locks the molecule into a rigid conformation, leading to highly selective attack by a nucleophile.

    Hydrogen Bonding : The N-H bonds can act as hydrogen bond donors, interacting with reagents or solvents to favor a specific transition state geometry.

    When used as a chiral building block, the anhydride moiety of (S)-3-Aminodihydrofuran-2,5-dione can be opened by nucleophiles. For example, in the Friedel-Crafts acylation of N-protected aspartic anhydride (a closely related structure), the reaction proceeds with high regioselectivity, attacking the carbonyl group distal to the amino acid side chain. mdpi.com This selectivity is governed by the electronic and steric properties of the protected amino group.

    Diastereotopic Differentiation in Reactions

    The chiral environment created by the (S)-configured center allows the molecule to differentiate between diastereotopic faces or groups of a prochiral reagent. For instance, in a reaction with a prochiral ketone, the dihydrofuran-2,5-dione could, in principle, add to either the Re or Si face of the ketone. The steric and electronic environment around the chiral center will favor one approach over the other, leading to a preponderance of one diastereomeric product.

    This principle is the foundation of using chiral auxiliaries in asymmetric synthesis. wikipedia.orgnih.gov A chiral auxiliary, such as a derivative of (S)-3-Aminodihydrofuran-2,5-dione, is temporarily attached to a prochiral substrate. In a subsequent step, a diastereoselective reaction is performed, where the auxiliary directs the formation of a new stereocenter. Finally, the auxiliary is cleaved, yielding an enantiomerically enriched product. For example, chiral oxazolidinones, which are also heterocyclic carbonyl compounds, are widely used to direct aldol (B89426) reactions, establishing two new contiguous stereocenters with high diastereoselectivity. wikipedia.org

    Mechanisms of Chiral Induction and Transfer

    Chiral induction is the process by which a chiral entity influences the creation of a new stereocenter, resulting in an unequal mixture of stereoisomers. In reactions involving (S)-3-Aminodihydrofuran-2,5-dione, the C3 stereocenter is the source of this induction.

    A key example is the nucleophilic opening of the anhydride ring. When a nucleophile attacks one of the carbonyl carbons, a new tetrahedral center is formed. The transition state leading to the (S,S) or (S,R) diastereomer will have different energies due to steric and electronic interactions with the pre-existing chiral center. The favored pathway is the one that minimizes steric clashes and maximizes favorable electronic interactions.

    In chelation-controlled reactions, the mechanism is more rigid. The amino group and carbonyl oxygen bind to a Lewis acid, creating a well-defined, rigid bicyclic-like transition state. The incoming nucleophile is then forced to attack from the least hindered trajectory, leading to a high degree of chiral transfer. This is analogous to the stereocontrol exerted by the iron chiral auxiliary [(η⁵-C₅H₅)Fe(CO)(PPh₃)], where the bulky metal complex dictates the facial selectivity of reactions on an attached acyl ligand. iupac.org

    Epimerization Studies and Chiral Stability

    The chiral integrity of the C3 stereocenter is critical for its use in asymmetric synthesis. The potential loss of stereochemical information via epimerization (the inversion of a single stereocenter in a diastereomer) or racemization must be considered. The primary mechanism for epimerization at the α-carbon of a carbonyl group involves the abstraction of the α-proton by a base to form a planar, achiral enolate intermediate. mdpi.com Reprotonation of this enolate can occur from either face, leading to a mixture of epimers.

    The acidity of the α-proton in (S)-3-Aminodihydrofuran-2,5-dione is enhanced by the two adjacent electron-withdrawing carbonyl groups of the anhydride. Therefore, the C3 stereocenter is susceptible to epimerization, particularly under basic conditions. mdpi.com

    The stability of the stereocenter is significantly influenced by the substituent on the amino group. If the amine is part of an amide bond (e.g., an N-acyl derivative), a second epimerization pathway via an oxazolone (B7731731) intermediate becomes possible, which is a common issue in peptide synthesis. mdpi.comnih.gov However, bulky N-protecting groups can disfavor the formation of such intermediates and enhance chiral stability. The choice of reaction conditions—such as temperature, solvent, and the nature of the base or acid used—is paramount to preserving the stereochemical purity of the compound.

    Table 2: Factors Influencing Chiral Stability at C3
    Condition/FactorEffect on StabilityUnderlying Mechanism
    Strongly Basic Conditions (e.g., alkoxides)Low Stability (High risk of epimerization)Enolate formation via α-proton abstraction. mdpi.com
    Strongly Acidic Conditions & High Temp.Moderate risk of epimerizationAcid-catalyzed enolization.
    N-Acyl ProtectionPotential for decreased stabilityFormation of planar oxazolone intermediate. nih.gov
    Low Reaction TemperatureHigh StabilityReduces rate of epimerization pathways.
    Use of Non-nucleophilic, Hindered BasesEnhanced Kinetic SelectivityFavors desired reaction over proton abstraction.

    Role of S 3 Aminodihydrofuran 2,5 Dione As a Chiral Synthon and Building Block

    Precursor to Enantiomerically Pure Amino Acids and Derivatives

    (S)-3-Aminodihydrofuran-2,5-dione and its N-protected derivatives serve as effective starting materials for the synthesis of various non-proteinogenic α-amino acids. A prominent application is in Friedel-Crafts acylation reactions to produce aryl-keto α-amino acids, which are precursors to valuable amino acid derivatives.

    For instance, L-aspartic anhydride (B1165640) hydrochloride can act as an acyl donor in reactions with aromatic compounds in the presence of a Lewis acid like aluminum chloride (AlCl₃). This reaction yields an aryl-keto α-amino acid hydrochloride intermediate. Subsequent hydrogenolysis of this intermediate leads to the formation of enantiomerically pure L-homophenylalanine, a crucial component in the synthesis of pharmaceuticals such as angiotensin-converting enzyme (ACE) inhibitors. nih.gov

    The choice of the N-protecting group on the aspartic anhydride can influence the reaction's regioselectivity and prevent racemization. nih.gov N-(Trifluoroacetyl) aspartic anhydride has been successfully used in reactions with aromatics like benzene, catalyzed by trifluoromethanesulfonic acid (TfOH), to generate a mixture of α- and β-acylation products. nih.gov

    Table 1: Synthesis of L-Homophenylalanine via Friedel-Crafts Acylation

    Acyl Donor Aromatic Substrate Key Reagents Product Yield Enantiomeric Excess (ee)
    L-Aspartic anhydride hydrochloride Benzene AlCl₃, MeNO₂ Aryl-keto α-amino acid hydrochloride High >99% (after hydrogenolysis)
    L-Aspartic anhydride hydrochloride Benzene H₂, Pd/C (hydrogenolysis) L-homophenylalanine Quantitative >99%

    Chiral Auxiliary Applications in Asymmetric Reactions

    A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent reaction to produce a single stereoisomer. wikipedia.orgsigmaaldrich.com The auxiliary is then removed, having imparted its chirality to the molecule. N-acylated derivatives of (S)-3-aminodihydrofuran-2,5-dione can function in this capacity, leveraging the fixed stereocenter and rigid ring structure to control the stereochemical outcome of reactions at a different site.

    In asymmetric alkylation and aldol (B89426) reactions, chiral auxiliaries are used to achieve high levels of diastereoselectivity. uwo.carsc.org While oxazolidinones, popularized by David A. Evans, are the most common examples, the principle extends to other systems. wikipedia.org When an N-acyl derivative of (S)-3-aminodihydrofuran-2,5-dione is used, the carbonyl group of the acyl chain can be deprotonated to form a chiral enolate. The bulky, stereochemically defined anhydride ring sterically hinders one face of the enolate, forcing an incoming electrophile (in an alkylation) or an aldehyde (in an aldol reaction) to approach from the less hindered face. wikipedia.orgbham.ac.uk This facial bias results in the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved, typically through hydrolysis or reduction, to yield an enantiomerically enriched product. wikipedia.org

    The stereochemical course of aldol reactions is often rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. harvard.edu The substituents on the chiral auxiliary dictate the preferred conformation of this transition state, thereby determining the syn or anti configuration of the resulting β-hydroxy carbonyl product. harvard.eduresearchgate.net

    The Diels-Alder reaction is a powerful tool for forming six-membered rings. When a chiral auxiliary is attached to the dienophile, it can effectively control the facial selectivity of the cycloaddition. N-Acyl derivatives of (S)-3-aminodihydrofuran-2,5-dione, when the acyl group is unsaturated (e.g., an N-acryloyl group), can act as chiral dienophiles.

    Lewis acid catalysis is often employed to enhance both the reactivity and the stereoselectivity of the reaction. harvard.edu The Lewis acid coordinates to the carbonyl groups of the N-acyl moiety, locking it into a specific conformation. This conformational rigidity, combined with the steric bulk of the anhydride ring, shields one face of the dienophile's double bond. As the diene approaches, it does so from the more accessible face, leading to a highly diastereoselective [4+2] cycloaddition. harvard.eduua.es The resulting cycloadducts are valuable intermediates for the synthesis of complex natural products. nih.gov

    Table 2: Diastereoselectivity in Asymmetric Diels-Alder Reactions Using Chiral Auxiliaries

    Chiral Auxiliary Type Dienophile Diene Lewis Acid Diastereomeric Ratio (endo:exo)
    N-Acyloxazolidinone N-Acryloyl Cyclopentadiene Et₂AlCl >100:1
    N-Acyloxazolidinone N-Crotonyl Cyclopentadiene Et₂AlCl 100:1

    Note: This table illustrates typical results for well-established N-acyloxazolidinone auxiliaries, which serve as a model for the expected behavior of N-acyl aspartic anhydride derivatives. harvard.edu

    While less common than its use in C-C bond-forming reactions, the chiral framework of (S)-3-aminodihydrofuran-2,5-dione can potentially influence reduction reactions. In substrate-controlled reductions, a chiral center already present in the molecule directs the approach of a hydride reagent to a nearby prochiral carbonyl group. The rigid cyclic nature of the anhydride could provide the necessary steric bias to achieve diastereoselective reduction of an attached ketone or other reducible functional group. Furthermore, derivatives of this compound could be envisioned as chiral ligands for transition metal catalysts used in asymmetric hydrogenation, although this application is not as widely documented as its role as a traditional chiral auxiliary. rsc.org

    Intermediate in the Synthesis of Chiral Heterocycles

    (S)-3-Aminodihydrofuran-2,5-dione is a valuable starting material for the synthesis of other chiral heterocyclic compounds. The anhydride functionality is susceptible to nucleophilic attack, which opens the ring to form a linear aspartic acid derivative. This intermediate can then be manipulated and re-cyclized to form new ring systems.

    For example, selective reduction of one of the carboxyl groups followed by intramolecular cyclization can lead to the formation of chiral pyrrolidinones or other nitrogen-containing heterocycles. researchgate.net These heterocyclic cores are prevalent in many biologically active molecules, including antibacterial agents. uno.edu The synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans has been achieved through the addition of titanium enolates of N-acyl oxazolidinones to a γ-lactol derived from (S)-glutamic acid, a structurally related amino acid, demonstrating a pathway for creating complex heterocyclic systems from chiral pool starting materials. figshare.com

    Applications in Peptide Mimicry and Backbone Construction

    Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or oral bioavailability. The constrained conformation of (S)-3-aminodihydrofuran-2,5-dione makes it an excellent scaffold for constructing peptide mimics. By incorporating this rigid unit into a peptide sequence, specific turns or secondary structures can be induced and stabilized.

    Computational and Theoretical Studies of S 3 Aminodihydrofuran 2,5 Dione

    Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

    Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For (S)-3-Aminodihydrofuran-2,5-dione, DFT calculations would be instrumental in elucidating its fundamental electronic properties. Such studies could determine optimized molecular geometry, including bond lengths and angles, and calculate electronic parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.

    The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations could precisely quantify this gap, offering insights into the kinetic stability of the molecule. Furthermore, these calculations can help in understanding the sites susceptible to nucleophilic or electrophilic attack, guided by the distribution of electron density.

    Currently, specific DFT-derived data for (S)-3-Aminodihydrofuran-2,5-dione are not available in publicly accessible literature. A hypothetical data table from such a study is presented below for illustrative purposes.

    Table 1: Hypothetical DFT-Calculated Electronic Properties of (S)-3-Aminodihydrofuran-2,5-dione

    ParameterHypothetical ValueSignificance
    HOMO Energy-7.2 eVEnergy of the highest occupied molecular orbital
    LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital
    HOMO-LUMO Gap5.7 eVIndicator of chemical reactivity and stability
    Dipole Moment3.1 DMeasure of the molecule's overall polarity

    Molecular Dynamics Simulations of Conformational Preferences

    Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like (S)-3-Aminodihydrofuran-2,5-dione, which contains a five-membered ring and a rotatable amino group, MD simulations could reveal its conformational landscape. By simulating the molecule's behavior over time in a solvent environment, researchers can identify the most stable, low-energy conformations and the energetic barriers between them.

    Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule dictates its interaction with biological targets such as enzymes or receptors. An MD study would provide a dynamic picture of the puckering of the dihydrofuran ring and the orientation of the amino substituent, which are key to its biological activity.

    Detailed research findings from MD simulations specifically targeting (S)-3-Aminodihydrofuran-2,5-dione have not been reported in the available scientific literature.

    Transition State Analysis for Reaction Mechanisms

    Transition State (TS) analysis is a computational technique used to study the mechanism of chemical reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, providing a quantitative measure of the reaction rate.

    For (S)-3-Aminodihydrofuran-2,5-dione, this analysis would be particularly useful for studying reactions involving the amino group or the anhydride (B1165640) moiety, such as nucleophilic acyl substitution or ring-opening reactions. Computational modeling of the transition states would clarify the step-by-step mechanism of these transformations and help predict how changes in reactants or conditions would affect the reaction outcome.

    As of now, there are no published studies detailing transition state analyses for reactions involving (S)-3-Aminodihydrofuran-2,5-dione.

    Modeling Chiral Induction and Stereochemical Outcomes

    Given that the compound is chiral, with a stereocenter at the C3 position, computational modeling can be a powerful tool for understanding and predicting stereochemical outcomes in its reactions. When reacting with other chiral or prochiral molecules, (S)-3-Aminodihydrofuran-2,5-dione can lead to the formation of diastereomeric products.

    Modeling techniques can be used to build and compare the energies of the different diastereomeric transition states that lead to these products. By identifying the lowest energy pathway, these models can predict the major stereoisomer formed, a concept known as chiral induction. This is critical in asymmetric synthesis, where controlling stereochemistry is paramount.

    Specific computational models predicting chiral induction for reactions of (S)-3-Aminodihydrofuran-2,5-dione are not present in the current body of scientific literature.

    Quantitative Structure-Reactivity Relationship (QSRR) Analysis

    Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. This is achieved by developing models that relate computed molecular descriptors (e.g., electronic, steric, or topological properties) to experimentally measured reaction rates or equilibrium constants.

    For a series of derivatives of (S)-3-Aminodihydrofuran-2,5-dione, a QSRR model could be developed to predict their reactivity in a specific transformation. For instance, by systematically changing substituents on the molecule, one could correlate descriptors like the charge on the carbonyl carbon or the energy of the LUMO with the rate of a nucleophilic attack. Such models are valuable for designing new compounds with desired reactivity profiles.

    A comprehensive QSRR analysis for (S)-3-Aminodihydrofuran-2,5-dione and its analogs has not yet been reported. A hypothetical QSRR data table is shown below to illustrate the concept.

    Table 2: Hypothetical QSRR Data for Derivatives of (S)-3-Aminodihydrofuran-2,5-dione in a Nucleophilic Reaction

    Derivative (Substituent at N)Log(k_rel) (Experimental)LUMO Energy (eV) (Descriptor)
    -H0.00-1.50
    -CH3-0.25-1.45
    -COCH30.50-1.65

    Derivatization and Synthesis of Analogues of S 3 Aminodihydrofuran 2,5 Dione

    Synthesis of Substituted Aminodihydrofuran-2,5-diones

    The introduction of substituents onto the dihydrofuran-2,5-dione core of (S)-3-Aminodihydrofuran-2,5-dione is a primary strategy for creating structural diversity. Methodologies for achieving this often involve starting from appropriately substituted precursors or employing reactions that directly modify the heterocyclic ring.

    One common approach involves the use of substituted aspartic acid derivatives, which can be cyclized to form the corresponding substituted aminodihydrofuran-2,5-dione ring. The specific nature and position of the substituent on the aspartic acid precursor will dictate the final structure of the analogue.

    Furthermore, reactions at the C4 position of the dihydrofuran-2,5-dione ring can be explored. For instance, enolate chemistry can be employed to introduce alkyl or aryl groups at this position. The reactivity of the ring system, particularly the acidity of the protons at C4, allows for deprotonation followed by reaction with various electrophiles.

    Modifications of the Amino Group (e.g., N-Protection, N-Alkylation)

    The amino group at the C3 position is a key functional handle for derivatization, allowing for a wide range of modifications, including N-protection and N-alkylation. These modifications are not only crucial for modulating the compound's properties but are also often necessary steps in more complex synthetic sequences.

    N-Protection: The protection of the amino group is a fundamental transformation, often employed to prevent unwanted side reactions during subsequent synthetic steps. A variety of standard amine protecting groups can be utilized, with the choice depending on the desired stability and the conditions required for its eventual removal. Common protecting groups include:

    Carbamates: Benzyloxycarbonyl (Cbz), tert-Butoxycarbonyl (Boc), and Fluorenylmethyloxycarbonyl (Fmoc) are widely used. These groups are introduced by reacting (S)-3-Aminodihydrofuran-2,5-dione with the corresponding chloroformate or anhydride (B1165640) under basic conditions.

    Amides: Acyl groups, such as acetyl or benzoyl, can be introduced by reaction with the corresponding acid chloride or anhydride.

    The synthesis of these N-protected derivatives, often referred to as N-acyl-L-aspartic anhydrides, is a well-established procedure. For example, N-formyl-L-aspartic anhydride can be prepared by reacting L-aspartic acid with formic acid in the presence of acetic anhydride. Similarly, N-acetyl-L-aspartic acid anhydride is synthesized from N-acetyl-L-aspartic acid and a dehydrating agent like acetic anhydride.

    N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can significantly alter the steric and electronic properties of the molecule. Direct N-alkylation of (S)-3-Aminodihydrofuran-2,5-dione can be challenging due to the potential for over-alkylation and side reactions. Therefore, a more controlled approach often involves the alkylation of an N-protected intermediate, followed by deprotection if necessary. The choice of alkylating agent and reaction conditions will determine the nature of the N-alkyl substituent.

    The following table summarizes common N-protection strategies for (S)-3-Aminodihydrofuran-2,5-dione:

    Protecting GroupReagentTypical Conditions
    Benzyloxycarbonyl (Cbz)Benzyl chloroformateAqueous base (e.g., NaHCO₃)
    tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonateAqueous base or organic solvent with a base
    Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-Cl or Fmoc-OSuBiphasic conditions with a base
    Acetyl (Ac)Acetic anhydrideMildly acidic or basic conditions

    Variation of the Dihydrofuran Ring System

    Altering the core dihydrofuran-2,5-dione ring system itself presents another avenue for generating novel analogues. This can involve changing the ring size, introducing heteroatoms, or modifying the degree of saturation.

    While direct modification of the pre-formed dihydrofuran-2,5-dione ring can be synthetically challenging, building the desired heterocyclic system from acyclic precursors offers greater flexibility. For example, analogues with a six-membered ring could be synthesized from substituted glutamic acid derivatives.

    Furthermore, the carbonyl groups within the ring offer reactive sites for transformations. For instance, selective reduction of one carbonyl group could lead to lactol derivatives, which can then be further functionalized. Ring-opening reactions followed by recyclization with different reagents can also be a powerful strategy for introducing variations into the heterocyclic core.

    Synthesis of Spirocyclic and Fused Ring Analogues

    The construction of spirocyclic and fused ring systems incorporating the aminodihydrofuran-2,5-dione scaffold leads to conformationally constrained and structurally complex molecules. These analogues are of particular interest due to their potential to mimic natural product scaffolds and exhibit unique biological activities.

    Spirocyclic Analogues: The synthesis of spirocyclic compounds often involves intramolecular cyclization reactions where a substituent on the aminodihydrofuran-2,5-dione ring or its N-protected form acts as a nucleophile or electrophile. For instance, a side chain containing a nucleophilic group could be introduced at the C4 position, which could then attack one of the carbonyl carbons to form a spirocycle. Alternatively, intramolecular [3+2] cycloaddition reactions involving an azomethine ylide generated from the amino group could be a viable strategy.

    Fused Ring Analogues: The formation of fused ring systems typically involves reactions that create a new ring attached to two adjacent atoms of the dihydrofuran-2,5-dione core. Diels-Alder reactions, where the double bond of the dihydrofuranone acts as a dienophile, could be a potential route. Additionally, intramolecular condensation or cyclization reactions involving substituents at both the C3 and C4 positions can lead to the formation of fused heterocyclic systems.

    Investigation of Structural Modifications on Reactivity and Stereocontrol

    The structural modifications discussed in the preceding sections have a profound impact on the reactivity and stereocontrol of the resulting analogues. Understanding these effects is crucial for designing new synthetic routes and for predicting the chemical behavior of the novel compounds.

    Reactivity: The introduction of electron-withdrawing or electron-donating groups on the dihydrofuran ring or on the N-protecting group can significantly alter the reactivity of the carbonyl groups and the acidity of the C4 protons. For example, an electron-withdrawing group on the nitrogen atom would make the anhydride more susceptible to nucleophilic attack.

    A key aspect of the reactivity of N-protected aspartic anhydrides (analogues of N-protected (S)-3-Aminodihydrofuran-2,5-dione) is the regioselectivity of nucleophilic attack. Nucleophiles can attack either the α- or β-carbonyl group, leading to two different regioisomeric products. Research has shown that the choice of solvent can dramatically influence this regioselectivity. For instance, in the reaction of aniline with N-protected aspartic anhydrides, polar aprotic solvents like DMSO favor the formation of the β-anilide, while nonpolar solvents like benzene favor the α-anilide. researchgate.net

    Stereocontrol: The chiral center at the C3 position of (S)-3-Aminodihydrofuran-2,5-dione provides an opportunity to control the stereochemistry of newly formed chiral centers during derivatization. The existing stereocenter can direct the approach of reagents, leading to diastereoselective transformations.

    The nature of the N-protecting group can play a significant role in stereocontrol. Bulky protecting groups can shield one face of the molecule, forcing reagents to attack from the less hindered side. Furthermore, the protecting group can influence the conformation of the ring, which in turn can affect the stereochemical outcome of reactions. For example, in the alkylation of N-protected aspartate esters, the stereoselectivity is dependent on the protecting group, the base used to form the enolate, and the electrophile. nih.gov The ability of the protecting group to participate in chelation with metal cations can also be a critical factor in directing the stereochemistry of a reaction. nih.gov

    The following table provides a conceptual overview of how different structural modifications might influence reactivity and stereocontrol:

    ModificationPotential Effect on ReactivityPotential Effect on Stereocontrol
    Substitution at C4 Alters enolate formation and reactivity.Can introduce steric hindrance, directing incoming reagents.
    N-Protecting Group Modulates electrophilicity of carbonyls.Can act as a chiral auxiliary or a steric directing group.
    Ring Variation Changes ring strain and electronic properties.Alters the conformational preferences of the molecule.
    Spirocyclization/Fusion Introduces conformational rigidity.Locks the molecule into a specific conformation, influencing facial selectivity.

    Emerging Methodologies and Future Research Directions

    Continuous Flow Synthesis of (S)-3-Aminodihydrofuran-2,5-dione and Its Derivatives

    Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.orgnih.govrsc.org The application of flow chemistry to the synthesis of chiral molecules like (S)-3-aminodihydrofuran-2,5-dione is a rapidly growing field. rsc.orgnih.gov

    Flow processes can be particularly beneficial for reactions that are hazardous or difficult to control in batch, such as those involving highly reactive or unstable intermediates. uc.ptresearchgate.net For instance, the synthesis of nitrofurfural, a key building block for some pharmaceuticals, has been successfully and safely achieved in a continuous flow setup using the unstable and explosive acetyl nitrate. researchgate.net This approach allows for the in situ generation and immediate consumption of the hazardous reagent, minimizing risks. researchgate.net

    The development of continuous flow systems for the synthesis of (S)-3-aminodihydrofuran-2,5-dione could involve the integration of multiple reaction steps, including cyclization and purification, into a single, uninterrupted process. researchgate.net This would not only improve efficiency but also reduce waste and operator exposure to potentially harmful chemicals. uc.pt Furthermore, the use of packed-bed reactors containing immobilized catalysts or reagents can simplify product purification and allow for catalyst recycling, contributing to a more sustainable process. nih.gov

    Parameter Batch Synthesis Continuous Flow Synthesis Key Advantages of Flow
    Reaction Time Hours to daysMinutes to hours researchgate.netnih.govIncreased throughput
    Safety Handling of unstable intermediates can be hazardousIn situ generation and consumption of hazardous reagents researchgate.netMinimized risk of accidents
    Scalability Often challengingReadily scalable by extending operation timeEasier transition from lab to industrial scale
    Process Control Difficult to maintain precise control over temperature and mixingSuperior control over reaction parametersImproved reproducibility and yield
    Waste Generation Can generate significant solvent and reagent wasteReduced solvent usage and potential for reagent recycling nih.govMore environmentally friendly

    Photoredox and Electrochemical Approaches to Functionalization

    Photoredox and electrochemical methods represent cutting-edge strategies for chemical bond formation, offering mild and often novel reaction pathways. These techniques are increasingly being explored for the functionalization of heterocyclic compounds.

    Photoredox catalysis utilizes light to initiate single-electron transfer processes, enabling transformations that are often difficult to achieve with traditional thermal methods. This approach has been successfully applied to the synthesis of various heterocyclic structures. For example, a photoinduced, palladium-catalyzed enantioselective cyclization of conjugated dienes with 2-bromoamides has been developed to access chiral γ-lactams. acs.org

    Electrochemical synthesis uses electrical current to drive chemical reactions, providing a powerful and "reagent-free" method for oxidation and reduction. This technique offers precise control over the reaction potential, which can lead to high selectivity.

    The application of these methods to (S)-3-aminodihydrofuran-2,5-dione could unlock new avenues for its derivatization. For instance, photoredox catalysis could be employed for C-H functionalization of the dihydrofuran ring, allowing for the introduction of a wide range of substituents. Electrochemical methods could be used for selective oxidation or reduction of the functional groups present in the molecule, providing access to a diverse library of derivatives.

    Biocatalytic Transformations and Bioconjugation Studies

    Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. nih.gov This approach is particularly valuable for the synthesis of chiral compounds, where achieving high enantiomeric purity is crucial. nih.gov

    The synthesis of chiral building blocks for pharmaceuticals has been a major area of application for biocatalysis. researchgate.net For example, ketoreductases (KREDs) have been used for the highly diastereoselective reduction of substituted cyclobutanones, a key step in the synthesis of a potential androgen receptor degrader. acs.org The screening of extensive enzyme libraries can identify biocatalysts with the desired activity and selectivity. acs.org

    For (S)-3-aminodihydrofuran-2,5-dione, biocatalytic methods could be employed for its stereoselective synthesis or for the enantioselective functionalization of a prochiral precursor. Furthermore, the amino group of the molecule provides a handle for bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids. Proximity-induced ligation reactions, which occur efficiently when the reactive partners are brought into close proximity by a biological recognition event, are a powerful tool for bioconjugation. researchgate.net The dicarbonyl moiety of the dihydrofuran-2,5-dione ring could potentially participate in such ligation reactions with nucleophiles like hydrazines, leading to stable adducts under physiological conditions. researchgate.net

    Development of Novel Chiral Catalysts Inspired by the Dihydrofuran-2,5-dione Scaffold

    The rigid and stereochemically defined structure of (S)-3-aminodihydrofuran-2,5-dione makes it an attractive scaffold for the design of new chiral catalysts and ligands for asymmetric synthesis. The development of novel chiral catalysts is a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds. sioc-journal.cn

    The concept of using privileged scaffolds, molecular frameworks that can bind to multiple biological targets, is well-established in medicinal chemistry and can be extended to catalyst design. researchgate.net The dihydrofuran-2,5-dione core, with its defined stereochemistry and functional groups, could serve as a platform for the development of new organocatalysts or ligands for metal-catalyzed reactions.

    Advanced Spectroscopic and Mechanistic Studies for Reaction Pathway Elucidation

    A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. Advanced spectroscopic techniques, coupled with computational studies, are powerful tools for elucidating reaction pathways.

    Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about reaction intermediates and products. csu.edu.auresearchgate.net For instance, simple NMR analysis can be used to distinguish between cis and trans isomers formed during the hydrogenation of substituted piperazine-2,5-diones. csu.edu.au

    Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways, calculate transition state energies, and rationalize the observed stereoselectivity. researchgate.net Mechanistic studies on the formation of dihydrofurans have utilized DFT calculations to understand the role of the catalyst and the origin of enantioselectivity. researchgate.net

    For the reactions involving (S)-3-aminodihydrofuran-2,5-dione, a combination of experimental and computational studies would be invaluable. For example, investigating the mechanism of its formation via the cyclization of amino acid derivatives could lead to more efficient synthetic protocols. Similarly, understanding the pathways of its functionalization reactions would enable better control over regioselectivity and stereoselectivity.

    Expansion of Scope in Complex Molecule Synthesis

    The ultimate goal of developing new synthetic methodologies for (S)-3-aminodihydrofuran-2,5-dione is to apply it as a building block in the synthesis of complex and biologically active molecules. The unique combination of functional groups—an amine, a lactone, and a chiral center—makes it a valuable synthon.

    Chiral dihydrofuran and tetrahydrofuran (B95107) derivatives are common structural motifs in natural products and pharmaceuticals. sioc-journal.cnresearchgate.net The development of synthetic routes to these scaffolds from readily available starting materials is an active area of research. For example, a simple and short synthetic pathway to novel chiral enantioenriched 2,2-disubstituted tetrahydrofuran derivatives has been developed from enantiomeric lactone acids. researchgate.net

    (S)-3-Aminodihydrofuran-2,5-dione could serve as a starting point for the synthesis of a variety of complex targets. Its functional groups can be manipulated to introduce further complexity and to construct larger molecular frameworks. For instance, the amino group can be acylated or alkylated, and the lactone can be opened to reveal new functional groups. The development of a concise formal synthesis of (±)-kumausallene, a natural product, was achieved using a gold-catalyzed reaction that forms a 2,5-disubstituted dihydrofuran-3(2H)-one. elsevierpure.com

    Sustainable Synthesis Strategies for Chiral Dihydrofuranones

    The principles of green chemistry are increasingly guiding the development of new synthetic methods in the pharmaceutical and chemical industries. rsc.orgejcmpr.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

    The development of sustainable synthetic strategies for chiral dihydrofuranones, including (S)-3-aminodihydrofuran-2,5-dione, is a key research objective. This involves exploring the use of renewable starting materials, environmentally benign solvents, and catalytic methods that minimize waste. nih.govnih.gov

    Biocatalysis, as discussed earlier, is a prime example of a green chemistry approach. nih.govresearchgate.net The use of enzymes can eliminate the need for protecting groups and harsh reagents, leading to shorter and more efficient synthetic routes. researchgate.net Another approach is the use of bio-sourced platform chemicals. For example, acrylic acid, which can be derived from biomass, has been catalytically carbonylated to produce succinic anhydride (B1165640), the parent structure of (S)-3-aminodihydrofuran-2,5-dione. chemrxiv.org

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for (S)-3-Aminodihydrofuran-2,5-dione, and how can reaction conditions be optimized?

    • Methodology : The compound can be synthesized via cyclization of α,β-unsaturated carbonyl precursors with ammonia or amines under acidic conditions. Key parameters include temperature control (e.g., 60–80°C) and solvent selection (e.g., ethanol or THF) to favor intramolecular amidation. Stereochemical purity requires chiral auxiliaries or enantioselective catalysts, as described in analogous dihydrofuran syntheses .
    • Data Consideration : Monitor reaction progress via TLC or HPLC, and confirm enantiomeric excess (ee) using chiral column chromatography or polarimetry.

    Q. How is the stereochemistry of (S)-3-Aminodihydrofuran-2,5-dione confirmed experimentally?

    • Methodology : X-ray crystallography is the gold standard for absolute configuration determination. For example, substituted dihydrofuran derivatives (e.g., 3,4-dibromo analogs) have been structurally resolved using single-crystal diffraction (CCDC 1828960) . Alternative methods include comparative analysis of experimental vs. computed CD/ORD spectra or 1H^{1}\text{H}-1H^{1}\text{H} NOESY NMR to assess spatial proximity of substituents .

    Q. What safety protocols are critical when handling (S)-3-Aminodihydrofuran-2,5-dione in the laboratory?

    • Guidance :

    • Inhalation/Contact : Use fume hoods and PPE (gloves, goggles). If exposed, rinse skin/eyes with water for 15 minutes and seek medical attention .
    • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture.
      • Data Reference : Safety classifications align with OSHA HCS guidelines for skin/eye irritation and aquatic toxicity .

    Q. Which spectroscopic techniques are most effective for purity and structural analysis?

    • Methodology :

    • NMR : 13C^{13}\text{C} NMR distinguishes carbonyl groups (δ ~170–180 ppm) and the amine proton (δ ~2.5–3.5 ppm) .
    • IR : Confirm lactone C=O stretches (~1770 cm1^{-1}) and NH2_2 bends (~1600 cm1^{-1}) .
    • MS : High-resolution ESI-MS validates molecular weight (101.10 g/mol) and fragmentation patterns .

    Advanced Research Questions

    Q. How can contradictions in reported crystallographic data for dihydrofuran derivatives be resolved?

    • Analysis : Discrepancies in bond angles or torsion angles (e.g., C6—C1—C2—C3 vs. C25—C1—C2—C3 ) may arise from polymorphism or measurement errors. Cross-validate data using multiple datasets (e.g., CCDC entries) and computational geometry optimization (DFT) .
    • Table : Comparative Crystallographic Parameters

    ParameterReported Value (This Compound)Reference Compound (CCDC 1828960)
    C=O Bond Length1.21 Å1.22 Å
    Dihedral Angle12.3°11.8°

    Q. What enantioselective strategies enhance the synthesis of (S)-3-Aminodihydrofuran-2,5-dione?

    • Methodology : Asymmetric catalysis using chiral Brønsted acids (e.g., BINOL-phosphates) or transition-metal complexes (e.g., Rh(II)) can induce >90% ee. A dual catalytic system (e.g., amine + thiourea) may stabilize transition states, as seen in trifluoromethylthiolation reactions .

    Q. How does the amino group influence nucleophilic reactivity in dihydrofuran-2,5-dione derivatives?

    • Mechanistic Insight : The electron-withdrawing nature of the dione enhances electrophilicity at C3, while the amino group directs regioselectivity. Compare reactivity with non-amino analogs (e.g., maleic anhydride ):

    • Example : Amino-substituted derivatives undergo faster ring-opening with Grignard reagents at C3 vs. C4 in unsubstituted diones .

    Q. Which computational models predict the stability of (S)-3-Aminodihydrofuran-2,5-dione under varying pH and temperature?

    • Methodology : Use DFT (B3LYP/6-31G*) to calculate thermodynamic stability (ΔG) and pKa (e.g., amine proton ~8.5). MD simulations assess conformational changes in aqueous vs. organic solvents .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.